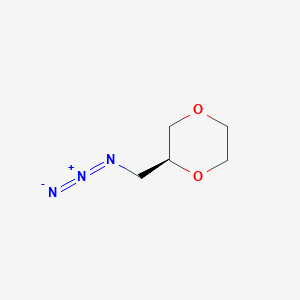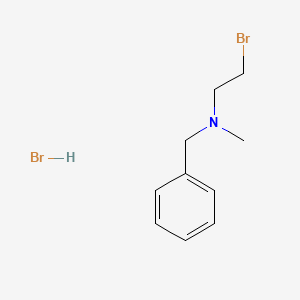
Benzyl(2-bromoethyl)methylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound with the molecular formula C10H15Br2N . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 309.04 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 309.04 . The boiling point and other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Cyclopentano-N-methylphosphatidylethanolamines : In a study by Pajouhesh and Hancock (1984), Benzyl(2-bromoethyl)methylamine hydrobromide was utilized in the amination of the bromoethylester of cyclopentano-phosphatidic acid. This method, adapted from Shapiro and Rabinsohn (1964), facilitated the successful synthesis of cyclopentano-phosphatidyl-N-methylethanolamine (Pajouhesh & Hancock, 1984).
In Vivo Distribution Study : Graham (1964) used a derivative of this compound, (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide, to study its distribution in rats. This compound showed specific radioactivity in blood and tissues, and its metabolites were excreted in bile and urine (Graham, 1964).
Synthesis and Biochemical Studies : Bayrak et al. (2019) synthesized benzyl bromides with Bromine, including natural product derivatives, and tested them against enzymes like acetylcholinesterase and carbonic anhydrase. The study provided insights into enzyme inhibition and potential therapeutic applications (Bayrak et al., 2019).
Selective Mono-Boc-Protection of N-Methylethylenediamine : Wu (2009) explored the conversion of 2-bromoethylamine hydrobromide to N1-Methyl-N2-t-butoxycarbonylethylenediamine. This work contributes to chemical synthesis methods, particularly in mono-Boc protection of diamines (Wu, 2009).
Ruthenium-Catalyzed Arylation of Benzylic Amines : Dastbaravardeh et al. (2012) demonstrated a ruthenium-catalyzed protocol for arylation of benzylic amines, using this compound derivatives. This method provided a pathway for synthesizing arylated imines and bis-arylated methylamines (Dastbaravardeh et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-methylethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYSVARAPQJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)CC1=CC=CC=C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)


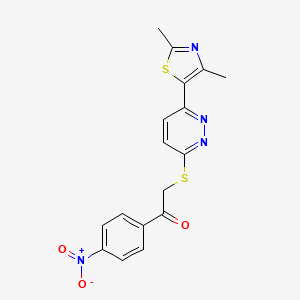

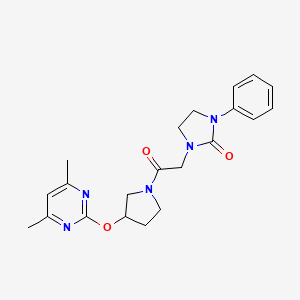
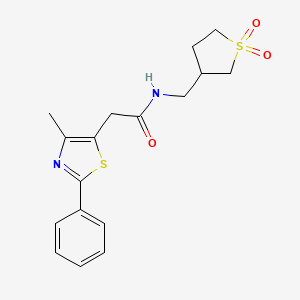
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
